Cas no 4156-70-1 (3,4,5-trimethoxybenzenecarboximidamide)

3,4,5-Trimethoxybenzenecarboximidamide is a chemically synthesized organic compound featuring a benzenecarboximidamide core substituted with three methoxy groups at the 3, 4, and 5 positions. This structure imparts unique reactivity and selectivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its electron-rich aromatic system enhances its utility in nucleophilic substitution and condensation reactions. The compound’s well-defined molecular framework and stability under various conditions facilitate its use in the development of bioactive molecules, including potential enzyme inhibitors and receptor modulators. High purity grades are available to ensure consistency in research and industrial applications.
3,4,5-trimethoxybenzenecarboximidamide structure
4156-70-1 structure
商品名:3,4,5-trimethoxybenzenecarboximidamide
CAS番号:4156-70-1
MF:C10H14N2O3
メガワット:210.23000
MDL:MFCD04114420
CID:927106
PubChem ID:4599838

3,4,5-trimethoxybenzenecarboximidamide 化学的及び物理的性質

名前と識別子

    • 3,4,5-trimethoxy-benzamidine
    • 3,4,5-trimethoxybenzenecarboximidamide
    • 3,4,5-TRIMETHOXYBENZIMIDAMIDE
    • A825596
    • 4156-70-1
    • STK519599
    • AB18282
    • CS-0302184
    • SCHEMBL3370885
    • EN300-1850073
    • AKOS002391939
    • 3,4,5-trimethoxybenzamidine
    • DTXSID10404737
    • 3,4,5-TRIMETHOXYBENZENE-1-CARBOXIMIDAMIDE
    • MFCD04114420
    • MDL: MFCD04114420
    • インチ: InChI=1S/C10H14N2O3/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H3,11,12)
    • InChIKey: LNABPJQXZBKJMS-UHFFFAOYSA-N
    • ほほえんだ: COC1=C(C(=CC(=C1)C(=N)N)OC)OC

計算された属性

  • せいみつぶんしりょう: 210.10000
  • どういたいしつりょう: 210.1
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 209
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 77.6A^2
  • 疎水性パラメータ計算基準値(XlogP): 0.4

じっけんとくせい

  • 密度みつど: 1.2±0.1 g/cm3
  • ふってん: 327.7±52.0 °C at 760 mmHg
  • フラッシュポイント: 152.0±30.7 °C
  • PSA: 77.56000
  • LogP: 1.79650
  • じょうきあつ: 0.0±0.7 mmHg at 25°C

3,4,5-trimethoxybenzenecarboximidamide セキュリティ情報

3,4,5-trimethoxybenzenecarboximidamide 税関データ

  • 税関コード:2925290090
  • 税関データ:

    中国税関コード:

    2925290090

    概要:

    2925290090他のイミン及びその誘導体及びその塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2925290090その他のイミン及びその誘導体、その塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

3,4,5-trimethoxybenzenecarboximidamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A019144045-1g
3,4,5-Trimethoxybenzimidamide
4156-70-1 97%
1g
$434.66 2023-09-01
Enamine
EN300-1850073-0.25g
3,4,5-trimethoxybenzene-1-carboximidamide
4156-70-1
0.25g
$381.0 2023-09-19
Enamine
EN300-1850073-0.1g
3,4,5-trimethoxybenzene-1-carboximidamide
4156-70-1
0.1g
$364.0 2023-09-19
Enamine
EN300-1850073-5g
3,4,5-trimethoxybenzene-1-carboximidamide
4156-70-1
5g
$1199.0 2023-09-19
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
12R0033-500mg
3,4,5-Trimethoxy-benzamidine
4156-70-1 98%
500mg
¥4655.75 2025-01-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1372854-500mg
3,4,5-Trimethoxybenzimidamide
4156-70-1 97%
500mg
¥7074 2023-04-14
TRC
B588395-10mg
3,4,5-trimethoxybenzenecarboximidamide
4156-70-1
10mg
$ 50.00 2022-06-07
TRC
B588395-100mg
3,4,5-trimethoxybenzenecarboximidamide
4156-70-1
100mg
$ 210.00 2022-06-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
12R0033-5g
3,4,5-Trimethoxy-benzamidine
4156-70-1 98%
5g
33904.74CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
12R0033-1g
3,4,5-Trimethoxy-benzamidine
4156-70-1 98%
1g
8463.46CNY 2021-05-07

3,4,5-trimethoxybenzenecarboximidamide 関連文献

3,4,5-trimethoxybenzenecarboximidamideに関する追加情報

3,4,5-Trimethoxybenzenecarboximidamide (CAS No. 4156-70-1): A Comprehensive Overview

3,4,5-Trimethoxybenzenecarboximidamide, a compound with the CAS registry number 4156-70-1, is an intriguing molecule that has garnered attention in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzene ring substituted with three methoxy groups at the 3, 4, and 5 positions, along with a carboximidamide group attached to the benzene ring. The combination of these functional groups imparts distinctive chemical and biological properties to the molecule.

Recent studies have highlighted the potential of 3,4,5-trimethoxybenzenecarboximidamide in the realm of drug discovery and biological research. Its structure suggests that it may exhibit antioxidant properties, which could be beneficial in combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. Furthermore, the presence of multiple methoxy groups on the benzene ring may enhance its bioavailability and metabolic stability, making it a promising candidate for pharmaceutical applications.

The synthesis of 3,4,5-trimethoxybenzenecarboximidamide involves a series of well-established organic chemistry techniques. Typically, the starting material is 3,4,5-trimethoxybenzoic acid, which undergoes amidation to form the corresponding carboximidamide derivative. This process often requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) to facilitate the formation of the amide bond. The reaction conditions are optimized to ensure high yields and purity of the final product.

One of the most fascinating aspects of 3,4,5-trimethoxybenzenecarboximidamide is its ability to act as a template molecule for further chemical modifications. By altering the substituents on the benzene ring or modifying the carboximidamide group, chemists can generate a wide array of derivatives with diverse biological activities. For instance, replacing one or more methoxy groups with other electron-donating or electron-withdrawing substituents can significantly influence the compound's binding affinity towards various biological targets such as enzymes or receptors.

From an environmental perspective, understanding the behavior of 3,4,5-trimethoxybenzenecarboximidamide in different ecosystems is crucial for assessing its potential impact on human health and the environment. Recent research has focused on evaluating its biodegradation pathways, particularly under aerobic and anaerobic conditions. Preliminary findings suggest that this compound undergoes rapid microbial degradation under aerobic conditions due to its susceptibility to enzymatic hydrolysis.

In terms of applications beyond pharmacology and environmental science,3,4,5-trimethoxybenzenecarboximidamide has shown promise in materials science as well. Its ability to form stable complexes with metal ions makes it a potential candidate for use in catalysis or as a building block for metal-organic frameworks (MOFs). Additionally, its unique electronic properties make it an interesting material for use in organic electronics.

Despite its numerous potential applications,the safety profile of 3,4,5-trimethoxybenzenecarboximidamide must be thoroughly investigated before it can be widely used in practical applications." Recent toxicological studies have been conducted to assess its acute and chronic toxicity in experimental animals." Results indicate that at moderate doses,this compound exhibits low toxicity," but further long-term studies are required to fully understand its safety profile.

In conclusion,the exploration into 3,4,5-trimethoxybenzenecarboximidamide (CAS No. 4156-70-1) continues to uncover new insights into its chemical properties,biological activities,and potential applications." As research progresses,this compound holds great promise for advancing drug development/materials science,and environmental chemistry." Its versatility and unique structural features make it an exciting subject for future investigations.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:4156-70-1)3,4,5-trimethoxybenzenecarboximidamide
A825596
清らかである:99%
はかる:1g
価格 ($):392.0